molecular formula C19H21NO3S B4974381 methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5973-65-9

methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4974381
CAS No.: 5973-65-9
M. Wt: 343.4 g/mol
InChI Key: IOFMMLNMIONNEW-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12421471 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-11-8-9-14-15(10-11)24-18(16(14)19(22)23-3)20-17(21)13-7-5-4-6-12(13)2/h4-7,11H,8-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFMMLNMIONNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383095
Record name AC1MDGIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-65-9
Record name AC1MDGIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₉N₁O₃S
  • Molecular Weight : 325.41 g/mol

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antitumor Activity : The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it can significantly reduce cell viability in breast cancer cell lines (MCF-7) through mechanisms involving apoptosis and necrosis .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation. The percentage of cells in the G2/M phase increased significantly upon treatment .
  • Inhibition of Autophagy : While it does not induce significant cell death via autophagy, the compound appears to inhibit autophagic processes, suggesting a dual mechanism of action through both apoptosis and necrosis .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity IC50 (μM) Model Effect
Antitumor Activity23.2MCF-7 (breast cancer)Induces apoptosis and necrosis
Cell Cycle ArrestN/AFlow CytometryIncreased G2/M phase population
Autophagy InhibitionN/AMCF-7Reduced autophagic cell death

Case Studies

  • Breast Cancer Treatment : A study evaluated the efficacy of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability (26.86%) after treatment, with notable increases in early and late apoptotic populations .
  • Hepatotoxicity Improvement : In animal models treated with standard chemotherapy agents alongside this compound, there was a notable restoration of liver enzyme levels towards normal values, indicating potential protective effects against chemotherapy-induced hepatotoxicity .
  • Synergistic Effects with Other Agents : The compound has been tested in combination with other chemotherapeutic agents to assess potential synergistic effects. Preliminary results indicate enhanced anticancer activity when used in conjunction with established drugs .

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